Cas no 1637532-90-1 (2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide)
![2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1637532-90-1x500.png)
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-1-acetamide, 3-aminohexahydro-N-methyl-2-oxo-N-phenyl-, (3S)-
- 2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide
-
- インチ: 1S/C15H21N3O2/c1-17(12-7-3-2-4-8-12)14(19)11-18-10-6-5-9-13(16)15(18)20/h2-4,7-8,13H,5-6,9-11,16H2,1H3/t13-/m0/s1
- InChIKey: IEXFUWOZPNBKQT-ZDUSSCGKSA-N
- ほほえんだ: N1(CC(N(C)C2=CC=CC=C2)=O)CCCC[C@H](N)C1=O
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-1G |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 1g |
¥ 9,603.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-500MG |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 500MG |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-100mg |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 100mg |
¥2402.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-250mg |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 250mg |
¥3840.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-1g |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 1g |
¥9603.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-500.0mg |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 500.0mg |
¥6402.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-100.0mg |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 100.0mg |
¥2402.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-500mg |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 500mg |
¥6402.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-1.0g |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 1.0g |
¥9603.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1178-5G |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide |
1637532-90-1 | 95% | 5g |
¥ 28,809.00 | 2023-04-14 |
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide 関連文献
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamideに関する追加情報
Introduction to 2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide (CAS No. 1637532-90-1)
2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide (CAS No. 1637532-90-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex structural framework, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and development. The presence of an azepane core with a stereogenic center at the 3-position, coupled with an amide functional group, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The azepane ring system is a well-documented motif in medicinal chemistry, known for its ability to mimic the conformational flexibility of natural amino acid side chains. This structural feature enhances the compound's potential to interact with protein targets, making it a valuable scaffold for designing novel bioactive molecules. The stereochemistry at the 3-position of the azepane ring, specifically the (3S) configuration, is particularly noteworthy as it introduces a level of specificity that could influence binding affinity and selectivity in biological assays.
Furthermore, the amide moiety in 2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide contributes to its pharmacological profile by enabling hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. The presence of a methyl group and a phenyl ring at the N-terminal nitrogen further diversifies its chemical properties, potentially enhancing solubility and metabolic stability. These structural features collectively contribute to the compound's overall pharmacokinetic profile, making it an intriguing candidate for further investigation.
In recent years, there has been growing interest in the development of azepane derivatives as potential therapeutic agents due to their favorable pharmacokinetic properties and ability to modulate biological pathways. Studies have demonstrated that compounds incorporating azepane scaffolds can exhibit potent activity against a variety of targets, including enzymes and receptors involved in neurological disorders, inflammation, and cancer. The specific configuration of (3S)-3-amino-2-oxo-azepan-1-yl in this compound aligns with these findings, suggesting that it may possess similar biological activity.
One of the most compelling aspects of 2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide is its potential as a lead compound for drug development. Its unique structural features provide a rich foundation for medicinal chemists to explore structure/activity relationships (SAR) and optimize its pharmacological properties. By modifying various functional groups within the molecule, researchers can fine-tune its binding affinity, selectivity, and metabolic stability. This flexibility makes it an attractive starting point for designing novel therapeutics with improved efficacy and reduced side effects.
The compound's relevance is further underscored by recent advancements in computational chemistry and drug design methodologies. High-throughput virtual screening (HTVS) and molecular docking studies have shown that azepane derivatives can effectively interact with a wide range of biological targets. These computational approaches have identified several promising candidates, including those with structural similarities to 2-(S)-amino azepane acetamides, which are known for their bioactivity against various diseases.
Moreover, experimental validation through enzyme inhibition assays and cell-based assays has corroborated the potential of this class of compounds. For instance, studies have reported that certain azepane-based amides exhibit inhibitory activity against enzymes such as carbonic anhydrase and monoamine oxidase (MAO), which are implicated in conditions like glaucoma and depression. The presence of both an amide group and a phenyl ring in 2-(S)-amino azepane acetamide suggests that it may share similar mechanisms of action or exhibit comparable bioactivity.
The synthesis of CAS No. 1637532 - 90 - 1 presents an interesting challenge due to its complex stereochemistry. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high enantiomeric purity. Chiral resolution techniques and asymmetric synthesis strategies have enabled researchers to isolate and purify the desired stereoisomer efficiently. This capability is crucial for evaluating the pharmacological potential of enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological activities.
In conclusion,CAS No: 1637532901, also known as (R)-N-Methyl-N-(phenylcarbamoyl)azepanecarboxamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features—particularly the presence of an azepane core with specific stereochemistry—make it a promising candidate for further exploration in drug discovery efforts aimed at treating neurological disorders or other diseases where modulating protein-protein interactions is key.
1637532-90-1 (2-[(3S)-3-amino-2-oxo-azepan-1-yl]-N-methyl-N-phenyl-acetamide) 関連製品
- 1806557-78-7(1-(2-Ethoxy-6-methylphenyl)propan-2-one)
- 2227824-69-1(rac-[(1R,2R)-2-(2-bromo-6-chlorophenyl)cyclopropyl]methanamine)
- 1341299-03-3(3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide)
- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)
- 180741-40-6(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)
- 75010-39-8(Benzeneethanol, 3,4-dimethoxy-, 4-methylbenzenesulfonate)
- 2091757-47-8(2-(methoxymethoxy)benzene-1-sulfonyl chloride)
- 1806828-64-7(4-Bromo-2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine)
- 1923200-91-2((R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride)
- 1696744-89-4(4-(3-bromo-2-fluorophenyl)benzaldehyde)
